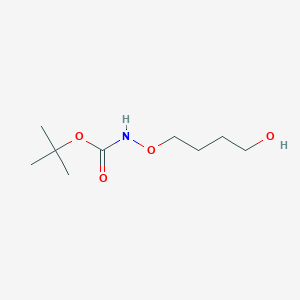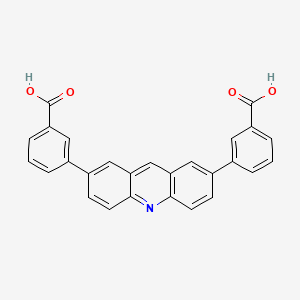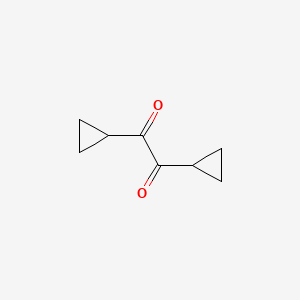
Dicyclopropylethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopropylethanedione is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two cyclopropyl groups attached to a diketone structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropylcarbinol or cyclopropylmethanol as starting materials.
Reaction Conditions: The key steps involve oxidation reactions, where cyclopropylcarbinol is oxidized to cyclopropylcarboxylic acid, followed by further oxidation to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclopropylcarboxylic acid derivatives.
Reduction Products: Cyclopropylmethanol and other reduced forms.
Substitution Products: Derivatives with different functional groups.
科学的研究の応用
Dicyclopropylethanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which dicyclopropylethanedione exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
類似化合物との比較
Dicyclopropylethanedione is unique due to its diketone structure and cyclopropyl groups. Similar compounds include:
Cyclopropylcarboxylic Acid: Similar diketone structure but lacks the second cyclopropyl group.
Cyclopropylmethanol: Related structure with a single cyclopropyl group and a hydroxyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
15940-88-2 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
1,2-dicyclopropylethane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 |
InChIキー |
UKHLNGHTXWIWGW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
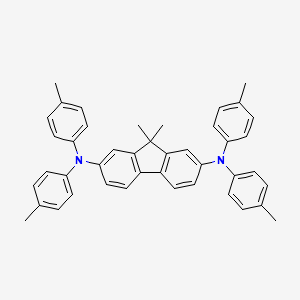
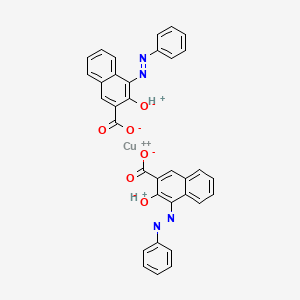
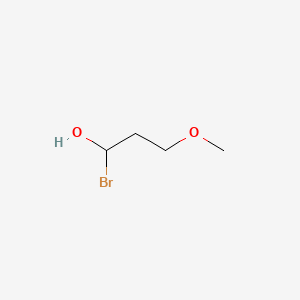

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
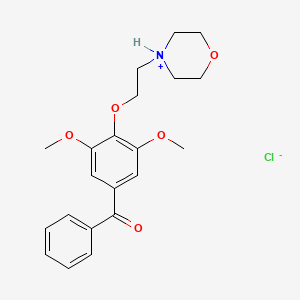

![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)



